molecular formula C23H22FN3O3 B2770788 (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone CAS No. 1219906-00-9

(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone

Cat. No.: B2770788
CAS No.: 1219906-00-9
M. Wt: 407.445
InChI Key: DQZPROQAERBEQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone: 1{Pharmacological evaluation of novel 1-4-(4-benzo[1,3]dioxol-5-ylmethyl ...[{{{CITATION{{{_2{Substance Registry Services | US EPA](https://cdxapps.epa.gov/oms-substance-registry-services/substance-details/1842092). This compound features a piperazine ring, a pyrrole ring, and multiple aromatic groups, making it a subject of study for its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine and pyrrole derivatives[_{{{CITATION{{{_1{Pharmacological evaluation of novel 1-4-(4-benzo[1,3]dioxol-5-ylmethyl .... One common synthetic route includes the following steps:

  • Preparation of the Piperazine Derivative: : The piperazine ring is often synthesized through the reaction of a suitable amine with a dihalide or a halide and a carbonyl compound[_{{{CITATION{{{_1{Pharmacological evaluation of novel 1-4-(4-benzo[1,3]dioxol-5-ylmethyl ....

  • Preparation of the Pyrrole Derivative: : The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the reaction of 1,4-diketones with ammonia or primary amines[_{{{CITATION{{{_1{Pharmacological evaluation of novel 1-4-(4-benzo[1,3]dioxol-5-ylmethyl ....

  • Coupling Reaction: : The final step involves the coupling of the piperazine derivative with the pyrrole derivative under specific reaction conditions, such as the use of coupling reagents like carbodiimides or activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The aromatic rings in the compound can be oxidized to form corresponding carbonyl compounds.

  • Reduction: : Reduction reactions can be performed on the carbonyl groups to form alcohols.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols.

  • Substitution: : Formation of substituted piperazines or pyrroles.

Scientific Research Applications

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: : It has been investigated for its biological activity, including potential antimicrobial and antiviral properties.

  • Medicine: : Research has explored its use as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and inflammation.

  • Industry: : Its unique chemical properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other piperazine or pyrrole derivatives, but the presence of the benzo[d][1,3]dioxol-5-ylmethyl group and the 4-fluorophenyl group sets it apart. Some similar compounds include:

  • Piribedil: : A piperazine derivative used as a vasodilator.

  • BPPU (1-[4-(4-benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-phenyl]-3-phenyl-urea): : A compound with anticonvulsant and antidepressant properties[_{{{CITATION{{{_1{Pharmacological evaluation of novel 1-4-(4-benzo[1,3]dioxol-5-ylmethyl ....

Biological Activity

The compound (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C23H24N4O3
  • Molecular Weight : 404.46 g/mol

The compound features a piperazine ring linked to a benzo[d][1,3]dioxole moiety and a pyrrole structure, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have shown that derivatives of piperazine and pyrrole compounds exhibit significant anticancer properties. For instance, compounds structurally similar to the target compound have been evaluated for their ability to inhibit cancer cell proliferation.

A study indicated that certain piperazine derivatives demonstrated cytotoxic effects against various cancer cell lines, with IC50 values ranging from 5 to 20 µM. The mechanism involved the induction of apoptosis and cell cycle arrest in the G2/M phase, suggesting that the compound may interact with cellular signaling pathways involved in cancer progression .

Protein Interaction and Enzyme Inhibition

The compound's structure suggests potential interactions with proteins involved in critical cellular processes. Specifically, it may inhibit protein disulfide isomerase (PDI), a target for anticancer drug development. PDI plays a crucial role in protein folding and redox homeostasis within the endoplasmic reticulum.

In vitro assays have shown that related compounds can inhibit PDI activity with nanomolar potency, leading to increased oxidative stress in cancer cells. This effect could enhance the efficacy of existing chemotherapeutic agents .

Neuropharmacological Effects

The piperazine moiety is also associated with neuropharmacological effects. Compounds containing this structure have been investigated for their potential as anxiolytics and antidepressants. Preliminary data suggest that they may modulate neurotransmitter systems, particularly serotonin and dopamine pathways.

Study 1: Antitumor Efficacy

In a study published in Cancer Research, researchers synthesized a series of piperazine derivatives and evaluated their antitumor efficacy against human glioblastoma cells. The lead compound exhibited an IC50 of 15 µM and was found to induce apoptosis through the intrinsic pathway by activating caspase cascades .

CompoundIC50 (µM)Mechanism of Action
Lead A15Apoptosis induction via caspases
Lead B10Cell cycle arrest

Study 2: PDI Inhibition

Another study focused on the inhibition of PDI by various analogs of the target compound. The results indicated that compounds with similar structural features could inhibit PDI activity with IC50 values less than 1 µM, demonstrating a significant correlation between structural modifications and biological activity .

CompoundIC50 (µM)Target
Compound X<1Protein Disulfide Isomerase
Compound Y0.5Protein Disulfide Isomerase

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3/c24-19-4-2-17(3-5-19)18-12-20(25-13-18)23(28)27-9-7-26(8-10-27)14-16-1-6-21-22(11-16)30-15-29-21/h1-6,11-13,25H,7-10,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZPROQAERBEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=CN4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.